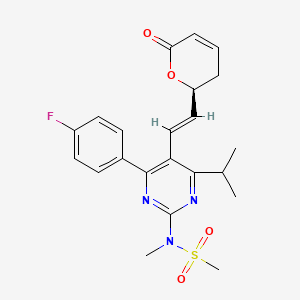
1,1,1-Tris(mercaptomethyl)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,1,1-Tris(mercaptomethyl)undecane is a chemical compound with the molecular formula C14H30S3 and a molecular weight of 294.58 . It can be used as a Tridentate Chelating Alkanethiols, in the preparation of self-assembled monolayers (SAMs), which has application in Surface Chemistry and Colloids .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 30 hydrogen atoms, and 3 sulfur atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 411.9±25.0 °C (Predicted), a density of 0.976±0.06 g/cm3 (Predicted), and a pKa of 9.17±0.10 (Predicted) .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,1,1-Tris(mercaptomethyl)undecane involves the reaction of 1,11-Undecanedithiol with formaldehyde in the presence of a base followed by reduction with sodium borohydride.", "Starting Materials": [ "1,11-Undecanedithiol", "Formaldehyde", "Base (such as sodium hydroxide)", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 1,11-Undecanedithiol in a suitable solvent such as ethanol.", "Step 2: Add formaldehyde and base to the reaction mixture and stir for several hours at room temperature.", "Step 3: After completion of the reaction, add sodium borohydride to the mixture and stir for several more hours.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or column chromatography." ] } | |
CAS-Nummer |
850873-54-0 |
Molekularformel |
C14H30S3 |
Molekulargewicht |
294.574 |
IUPAC-Name |
2-decyl-2-(sulfanylmethyl)propane-1,3-dithiol |
InChI |
InChI=1S/C14H30S3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 |
InChI-Schlüssel |
ZRYRWJITMFWSDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CS)(CS)CS |
Synonyme |
2-Decyl-2-(mercaptomethyl)-1,3-propanedithiol; _x000B_ |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the significance of the amphiphilic nature of 1,1,1-tris(mercaptomethyl)undecane?
A1: The amphiphilic nature of this compound, possessing both a hydrophobic undecane chain and hydrophilic thiol groups, makes it a suitable candidate for monolayer formation on various surfaces. [] This property is particularly interesting for potential applications like surface modification and nanoparticle stabilization. The hydrophobic chain can interact with non-polar surfaces or particles, while the thiol groups provide anchoring points or allow for further functionalization.
Q2: What are the potential applications of this compound in nanotechnology?
A2: The abstract suggests that this compound, due to its amphiphilic structure and three thiol groups, is a potential candidate for monolayer protection of nanoparticles. [] This means it could be used to coat the surface of nanoparticles, controlling their growth, preventing aggregation, and potentially enhancing their stability in various media. The thiol groups could also be further functionalized to impart desired properties to the nanoparticles, expanding their potential applications in fields like biomedicine, catalysis, and sensing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



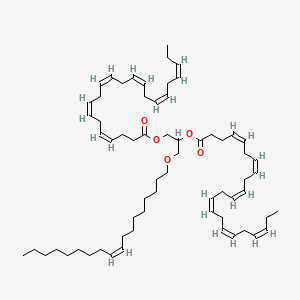
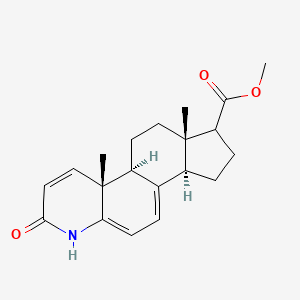
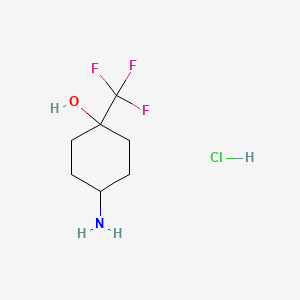
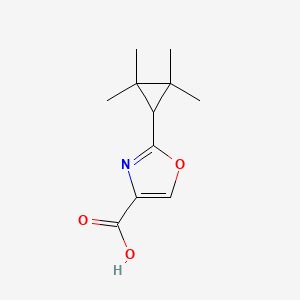
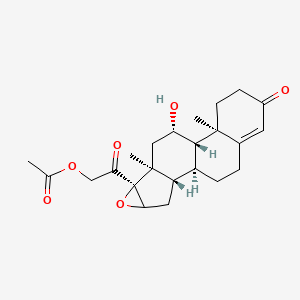
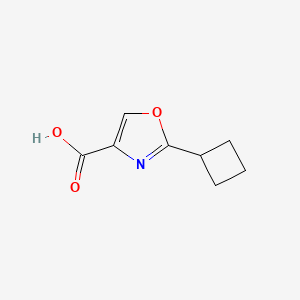
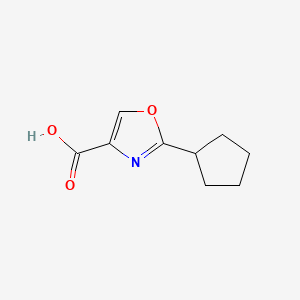
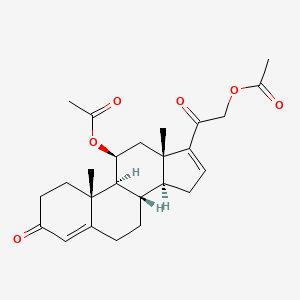
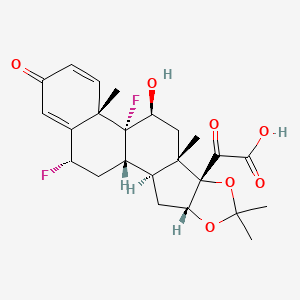
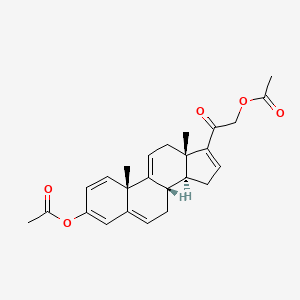
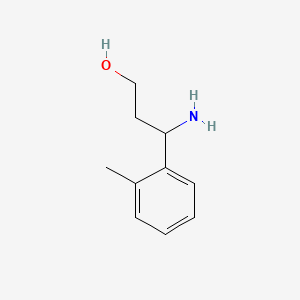
![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)
